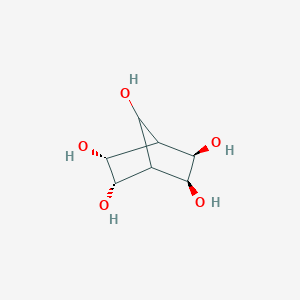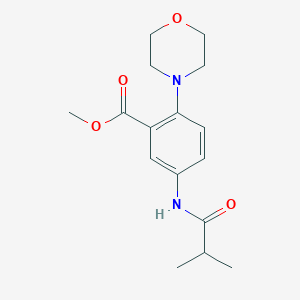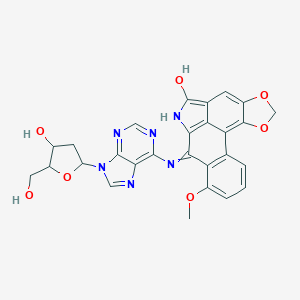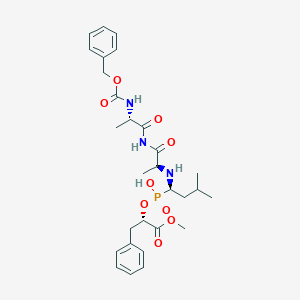![molecular formula C22H19N3O4 B236999 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is a potent inhibitor of a specific enzyme, and it has been used extensively in scientific research to investigate the role of this enzyme in different biological processes.
Wissenschaftliche Forschungsanwendungen
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide has been extensively used in scientific research to investigate the role of a specific enzyme in various biological processes. This enzyme is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been linked to the development of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide acts as a potent inhibitor of the specific enzyme mentioned above. It binds to the enzyme's active site and prevents its activity, leading to the inhibition of cell growth and induction of apoptosis.
Biochemische Und Physiologische Effekte
The inhibition of the specific enzyme by N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of immune responses. These effects make this compound a promising candidate for the development of novel therapeutics for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide in lab experiments is its high potency and specificity towards the target enzyme. This makes it a valuable tool for investigating the role of this enzyme in different biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide. One promising direction is the development of novel therapeutics based on this compound for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is the investigation of the role of the target enzyme in different biological processes and the identification of new targets for drug development. Finally, the development of new synthetic methods for this compound and its analogs can lead to the discovery of new compounds with improved potency and specificity towards the target enzyme.
Synthesemethoden
The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide involves several steps. The starting material for the synthesis is 4-methylphenol, which is converted to 4-methylphenol ether. The ether is then reacted with 2-bromoacetic acid to form the corresponding ester, which is subsequently converted to the amide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting amide is then reacted with 3H-[1,3]oxazolo[4,5-b]pyridin-2-amine to form the final product.
Eigenschaften
Produktname |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide |
|---|---|
Molekularformel |
C22H19N3O4 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H19N3O4/c1-13-5-7-16(8-6-13)28-12-19(26)24-15-10-14(2)20(27)17(11-15)22-25-21-18(29-22)4-3-9-23-21/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26)/b22-17+ |
InChI-Schlüssel |
KIKLNFWIHQTVDL-OQKWZONESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C/C(=C\3/NC4=C(O3)C=CC=N4)/C(=O)C(=C2)C |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C3NC4=C(O3)C=CC=N4)C(=O)C(=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C3NC4=C(O3)C=CC=N4)C(=O)C(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)

![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)

![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)

![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
